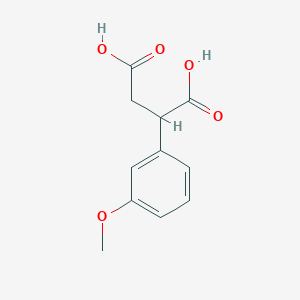
2-(3-甲氧基苯基)琥珀酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)succinic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 2-(3-Methoxyphenyl)succinic acid, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 2-(3-Methoxyphenyl)succinic acid.
Synthesis Analysis
The synthesis of related succinic acid derivatives often involves reactions with maleic anhydride. For instance, the reaction of N-substituted 2-methyl-5-methoxyindoles with maleic anhydride resulted in the formation of corresponding succinic anhydrides, which were then hydrolyzed to acids . Similarly, Michael additions of thiols to maleic anhydride followed by alcoholysis with methanol or isopropanol were used to synthesize isopropylthio/phenylthiosuccinic acid esters . These methods suggest potential pathways for synthesizing 2-(3-Methoxyphenyl)succinic acid by reacting the appropriate methoxyphenyl compound with maleic anhydride, followed by hydrolysis and esterification.
Molecular Structure Analysis
The molecular structure of succinic acid derivatives can be complex, and their identification often requires sophisticated techniques such as gas chromatography/mass spectrometry (GC/MS) and tandem mass spectrometry (MS/MS) . These techniques can help determine the structure of 2-(3-Methoxyphenyl)succinic acid by analyzing fragmentation patterns and identifying characteristic ions.
Chemical Reactions Analysis
Succinic acid derivatives exhibit a variety of chemical behaviors. For example, the mass spectrometric behavior of isopropylthio/phenylthiosuccinic acid esters under electron impact ionization revealed tendencies to eliminate groups such as alkoxy, alcohol, or alkoxycarbonyl from the molecular ion . These findings suggest that 2-(3-Methoxyphenyl)succinic acid may also undergo similar fragmentation reactions, which could be useful in structural elucidation and in understanding its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of succinic acid derivatives can be inferred from their structural analogs. The identification of 2-(2'-octenyl)succinic acid in urine samples indicates that these compounds can be biologically active and may be involved in metabolic processes . The regioselective synthesis of isopropylthio/phenylthiosuccinic acid esters and their mass spectral fragmentation patterns provide insights into the stability and reactivity of the succinic acid backbone . These insights can be applied to predict the properties of 2-(3-Methoxyphenyl)succinic acid, such as solubility, boiling point, and potential biological activity.
科学研究应用
药物中间体:2-(3-甲氧基苯基)琥珀酸用作药物中间体合成的前体。Yu Ma(2000)展示了一种新药物中间体的合成,即4-(P甲氧基苯基)-7-甲氧基-1-羟基-3-萘甲酸,其由苯甲醚和苯甲酸(Ma, 2000)合成。
生物技术和生物基生产:J. Ahn,Y. Jang和S. Lee(2016)的研究探讨了利用代谢工程在微生物中进行琥珀酸的生物基生产,这是一种关键的生物基化学(Ahn, Jang & Lee, 2016)。
聚合物化学:Gabriel N. Short等人(2018)研究了琥珀酸作为合成芳香族聚酯的前体的用途,展示了它在材料科学中的应用(Short et al., 2018)。
应用微生物学和生物技术:D. Williams等人(2004)研究了从琥珀酸合成聚羟基烷酸酯的3-羟基戊酸单体的生物合成,展示了它在生物聚合物生产中的重要性(Williams et al., 2004)。
化学合成和催化:H. Choudhary,S. Nishimura和K. Ebitani(2012)开发了一种将基于生物质的2-呋喃醛转化为琥珀酸的更环保方法,突出了它在可持续化学中的作用(Choudhary, Nishimura & Ebitani, 2012)。
生物基琥珀酸生产:Zhongxue Dai等人(2019)概述了生物基琥珀酸生产中菌株开发和底物利用,强调了其在工业中的重要性(Dai et al., 2019)。
农业中的琥珀酸:J. Shanks(1972)研究了琥珀酸衍生物在控制植物生长和开花中的应用,特别是在木槿中(Shanks, 1972)。
未来方向
属性
IUPAC Name |
2-(3-methoxyphenyl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-8-4-2-3-7(5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRXNLZHJFZSSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342750 |
Source


|
| Record name | 2-(3-Methoxyphenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)succinic acid | |
CAS RN |
15378-02-6 |
Source


|
| Record name | 2-(3-Methoxyphenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

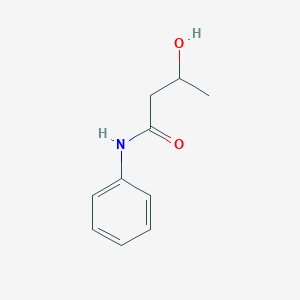

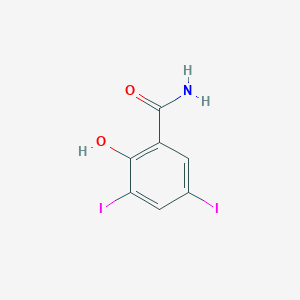
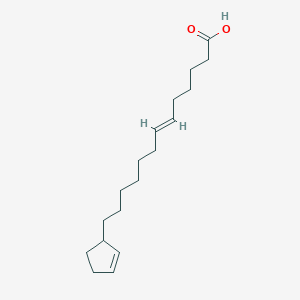
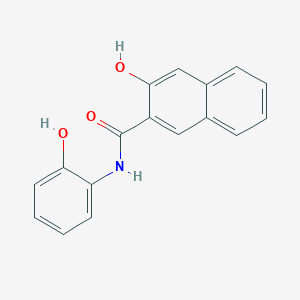
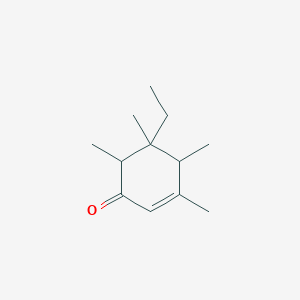
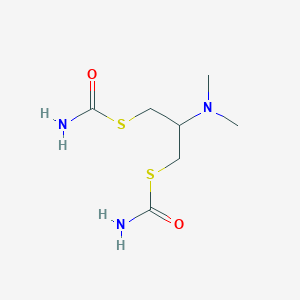

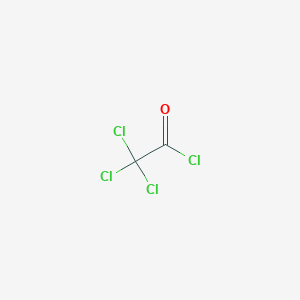
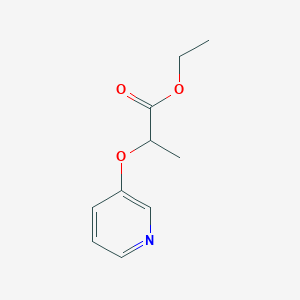
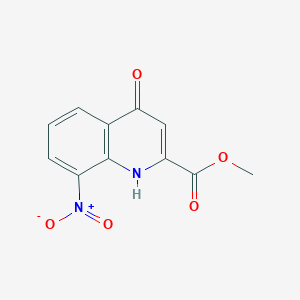
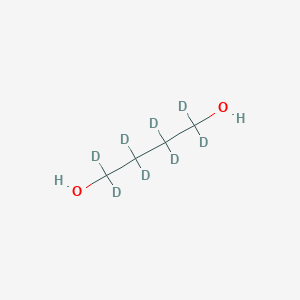
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)
